molecular formula C11H15NO B184529 N-(4-ethylphenyl)propanamide CAS No. 20172-37-6

N-(4-ethylphenyl)propanamide

Cat. No. B184529
CAS RN: 20172-37-6
M. Wt: 177.24 g/mol
InChI Key: LKNFCBOZWHSNEJ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)propanamide, also known as N-(p-ethylphenyl)propionamide or N-ethyl-4-phenylbutanamide, is a chemical compound with the molecular formula C12H17NO. It is a white crystalline solid that is soluble in organic solvents and is commonly used in scientific research for its various applications.

Mechanism Of Action

The mechanism of action of N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which play a role in pain and inflammation.

Biochemical And Physiological Effects

N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have local anesthetic effects. It has also been shown to have sedative and anticonvulsant effects, and to affect the levels of certain neurotransmitters in the brain.

Advantages And Limitations For Lab Experiments

N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and is readily available. It is also relatively stable, and can be stored for long periods of time without degradation. However, it can be expensive to produce in large quantities, and its effects can be difficult to measure accurately.

Future Directions

There are several potential future directions for research on N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide. One area of interest is its potential use as a treatment for pain and inflammation, particularly in cases where traditional painkillers are not effective. Another area of interest is its potential use as a local anesthetic, particularly in cases where traditional anesthetics are not effective or are contraindicated. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide, and to determine its potential for use in other areas of medicine and scientific research.

Synthesis Methods

N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide can be synthesized through several methods, including the reaction of 4-ethylphenylacetic acid with ammonium hydroxide, followed by acylation with acetic anhydride. Another method involves the reduction of 4-ethylphenylpropanoic acid with lithium aluminum hydride, followed by acylation with acetic anhydride.

Scientific Research Applications

N-(4-ethylphenyl)propanamide(4-ethylphenyl)propanamide has been extensively studied for its various scientific research applications. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been investigated for its potential use as a local anesthetic and for its effects on the central nervous system.

properties

CAS RN

20172-37-6

Product Name

N-(4-ethylphenyl)propanamide

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(4-ethylphenyl)propanamide

InChI

InChI=1S/C11H15NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

LKNFCBOZWHSNEJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC

Origin of Product

United States

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